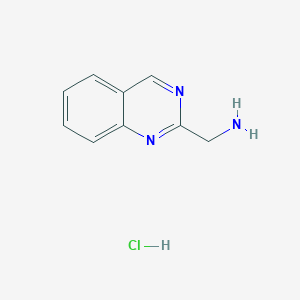

Quinazolin-2-ylmethanamine hcl

Description

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C9H10ClN3 |

|---|---|

Molecular Weight |

195.65 g/mol |

IUPAC Name |

quinazolin-2-ylmethanamine;hydrochloride |

InChI |

InChI=1S/C9H9N3.ClH/c10-5-9-11-6-7-3-1-2-4-8(7)12-9;/h1-4,6H,5,10H2;1H |

InChI Key |

QGZMZRLBBANQAW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=NC(=N2)CN.Cl |

Origin of Product |

United States |

Synthetic Methodologies for Quinazolin 2 Ylmethanamine Hcl and Its Analogues

Classical Approaches for Quinazoline (B50416) Core Synthesis

The foundational quinazoline structure can be assembled through several established methods. These classical strategies often serve as the initial step before further modifications to introduce the aminomethyl group at the C-2 position.

The Pinner reaction, traditionally used for synthesizing imidates from nitriles and alcohols, has been adapted for quinazoline synthesis. An intramolecular Pinner reaction, followed by a Dimroth rearrangement, is a key strategy. tandfonline.combit.edu.cnthieme-connect.de For instance, the condensation of aromatic o-aminonitriles with aromatic aldehydes, catalyzed by a Lewis acid like zinc chloride in refluxing dimethylformamide (DMF), can yield 1,2-dihydroquinazolin-4(3H)-ones. tandfonline.com This tandem intramolecular Pinner/Dimroth rearrangement provides a facile, one-pot synthesis of the quinazolinone core. tandfonline.com

Some research has also explored the use of 2,6-dicyanoaniline derivatives which react with ketones in the presence of a base like sodium hydroxide (B78521) to form multi-substituted quinazolinone derivatives through an intermolecular Pinner reaction followed by a Dimroth rearrangement. jlu.edu.cn

Anthranilic acid and its derivatives are versatile starting materials for quinazoline synthesis. bu.edu.eg A common method involves the condensation of anthranilic acid with formamide, known as the Niementowski reaction, which upon heating, eliminates water to form 4(3H)-quinazolinone. bu.edu.egekb.eg Microwave-assisted modifications of this reaction have been shown to improve yields and shorten reaction times. bu.edu.eg

Another approach involves the three-component condensation of anthranilic acid, orthoesters, and amines. ijprajournal.comresearchgate.net This method can be catalyzed by various agents, including Brønsted acidic ionic liquids or strontium chloride hexahydrate, and can often be performed under solvent-free conditions at room temperature, offering a green and efficient route to 2-substituted-4(3H)-quinazolinones. ijprajournal.comresearchgate.net The reaction mechanism is proposed to involve the formation of a benzoxazinone (B8607429) intermediate which is not isolated. ijprajournal.com

Furthermore, the reaction of anthranilic acid with urea (B33335) or amides under microwave irradiation using organic clay as a catalyst has been reported to produce quinazolin-4(3H)-one derivatives. ijarsct.co.in

| Starting Materials | Reagents/Catalysts | Product | Key Features |

| Aromatic o-aminonitriles, Aromatic aldehydes | ZnCl2, DMF | 1,2-Dihydroquinazolin-4(3H)-ones | One-pot, tandem intramolecular Pinner/Dimroth rearrangement tandfonline.com |

| 2,6-Dicyanoaniline derivatives, Ketones | NaOH | Multi-substituted quinazolinone derivatives | Intermolecular Pinner reaction followed by Dimroth rearrangement jlu.edu.cn |

| Anthranilic acid, Formamide | Heat or Microwave | 4(3H)-Quinazolinone | Niementowski reaction bu.edu.egekb.eg |

| Anthranilic acid, Orthoesters, Amines | Brønsted Acidic ionic liquid or SrCl2·6H2O | 2-Substituted-4(3H)-quinazolinones | Green, solvent-free conditions ijprajournal.comresearchgate.net |

| Anthranilic acid, Urea/Amides | Organic clay, Microwave | Quinazolin-4(3H)-one derivatives | Microwave-assisted synthesis ijarsct.co.in |

Cyclocondensation reactions provide a direct route to the quinazoline nucleus from various precursors. One such strategy involves the reaction of 2-(2-aminophenyl)benzimidazole with orthoesters under microwave irradiation to yield benzimidazo[1,2-c]quinazolines. frontiersin.org This method offers higher yields compared to classical heating. frontiersin.org

Another versatile approach is the three-component reaction of isatoic anhydride (B1165640), primary amines or ammonium (B1175870) acetate (B1210297), and aromatic aldehydes. This condensation can be promoted by various catalysts, including transition metals on multi-walled carbon nanotubes under sonication, to produce 2,3-dihydroquinazolin-4(1H)-ones. researchgate.net These can be subsequently oxidized to form the aromatic quinazolinone ring. mdpi.com

Furthermore, β-bromo-α,β-unsaturated aldehydes and 2-bromobenzaldehydes can undergo cyclocondensation with 4,7-dimethoxy-1H-benzo[d]imidazole-2-amine under microwave irradiation to form dimethoxy-substituted benzo ijprajournal.comresearchgate.netimidazo[1,2-a]quinazolines. acs.org

| Starting Materials | Reagents/Catalysts | Product | Key Features |

| 2-(2-Aminophenyl)benzimidazole, Orthoesters | Microwave irradiation | Benzimidazo[1,2-c]quinazolines | Higher yields than classical heating frontiersin.org |

| Isatoic anhydride, Amines/Ammonium acetate, Aldehydes | Transition metals/MWCNTs, Sonication | 2,3-Dihydroquinazolin-4(1H)-ones | Subsequent oxidation yields quinazolinones researchgate.netmdpi.com |

| β-Bromo-α,β-unsaturated aldehydes, 4,7-Dimethoxy-1H-benzo[d]imidazole-2-amine | Microwave irradiation | Dimethoxy-substituted benzo ijprajournal.comresearchgate.netimidazo[1,2-a]quinazolines | Microwave-assisted cyclocondensation acs.org |

Direct Synthesis Pathways for Quinazolin-2-ylmethanamine (B12108213) HCl

Directly synthesizing Quinazolin-2-ylmethanamine HCl involves forming the quinazoline ring and introducing the aminomethyl group at the C-2 position in a more concerted fashion, often through one-pot procedures.

Achieving regioselective functionalization at the C-2 position of the quinazoline ring is a significant challenge, as the C-4 position is often more reactive in nucleophilic aromatic substitutions. nih.govbeilstein-journals.org However, specific strategies have been developed to direct substitution to the C-2 position.

One approach involves the use of 2-chloro-4-sulfonylquinazolines. Treatment with an azide (B81097) nucleophile can lead to a functional group swap, where the azide replaces the sulfonyl group at C-4, and the displaced sulfinate then replaces the chloride at C-2, a transformation influenced by the azide-tetrazole tautomeric equilibrium. nih.govbeilstein-journals.org This method has been demonstrated on the 6,7-dimethoxyquinazoline (B1622564) core. nih.gov

Another strategy for C-2 modification involves the use of 2-alkylamino N-H ketimines, which can be prepared from 2-alkylamino benzonitriles. An iron-catalyzed sp3 C-H oxidation and subsequent intramolecular C-N bond formation can then lead to C-2 alkylated or arylated quinazolines. nih.govorganic-chemistry.org

One-pot syntheses offer an efficient and streamlined approach to this compound and its analogues. A tandem multicomponent reaction has been developed for the synthesis of quinazolinones and related fused heterocycles. This involves a copper-catalyzed reductive amination via azidation, followed by reduction and oxidative amination of the C(sp3)-H bonds of N,N-dimethylacetamide in the presence of an oxidant like tert-butyl hydroperoxide (TBHP). researchgate.net

Another one-pot method for synthesizing 2,3-disubstituted-4(3H)-quinazolinones utilizes o-aminobenzoic acid and DMF derivatives, promoted by imidazole (B134444) hydrochloride as a Brønsted acid catalyst. nih.gov This multicomponent reaction proceeds through the transamidation of imidazole hydrochloride and does not require metal catalysts or external oxidants. nih.gov

Furthermore, a three-component, one-pot synthesis of substituted-1H-pyrido[2,1-b] quinazolines has been described using both conventional and microwave synthesis with triflic acid as a catalyst, showcasing the versatility of one-pot protocols in generating diverse quinazoline-based scaffolds. waocp.org

| Precursors | Reagents/Catalysts | Product | Key Features |

| 2-Chloro-4-sulfonylquinazolines | Azide nucleophile | C-2 substituted quinazolines | Functional group swap via azide-tetrazole equilibrium nih.govbeilstein-journals.org |

| 2-Alkylamino N-H ketimines | Iron catalyst, TBHP | C-2 alkylated/arylated quinazolines | sp3 C-H oxidation and intramolecular C-N bond formation nih.govorganic-chemistry.org |

| Aryl halides, Sodium azide, N,N-Dimethylacetamide | Copper catalyst, TBHP | Quinazolinones | Tandem reductive amination and oxidative amination researchgate.net |

| o-Aminobenzoic acid, DMF derivatives | Imidazole hydrochloride | 2,3-Disubstituted-4(3H)-quinazolinones | Metal-free, oxidant-free multicomponent reaction nih.gov |

| 2-Aminobenzamides, Aldehydes | Triflic acid | Substituted-1H-pyrido[2,1-b] quinazolines | Conventional or microwave synthesis waocp.org |

Derivatization Strategies for this compound Analogues

The pharmacological profile of quinazoline derivatives can be significantly modulated by introducing various substituents. nih.gov Derivatization strategies for this compound analogues focus on modifications at the quinazoline ring system and alterations of the exocyclic aminomethyl moiety.

Modifications at the Quinazoline Ring System (e.g., Substitution Patterns)

Structure-activity relationship (SAR) studies have consistently shown that the nature and position of substituents on the quinazoline ring play a crucial role in determining biological activity. nih.govnih.gov Key positions for modification include C4, C6, and C8. nih.gov

Substitution at C4: The 4-position of the quinazoline ring is a common site for derivatization. For example, the introduction of an amine or substituted amine at this position can significantly influence the compound's properties. nih.gov The synthesis of 2,4-disubstituted quinazolines is often achieved by first preparing a 2-substituted-4(3H)-quinazolinone, followed by chlorination and subsequent reaction with an appropriate amine. semanticscholar.org

Substitution at C6 and C7: Modifications at the 6 and 7-positions of the quinazoline ring are also of great interest. For instance, the introduction of bis(2-methoxyethoxy) groups at these positions is a key feature in the synthesis of some tyrosine kinase inhibitors. google.com Nitration at the C6 position is a common electrophilic substitution reaction for 4(3H)-quinazolinones. nih.gov

Substitution at C8: The C8 position can also be functionalized, often influenced by directing groups at other positions on the ring. nih.gov

The following table highlights some common substitution patterns on the quinazoline ring and their synthetic approaches.

| Position(s) | Substituent Type | Synthetic Approach | Reference |

| 4 | Aryl amines/amides | Reaction of 4-chloroquinazolines with corresponding amines/amides | semanticscholar.org |

| 6, 7 | Methoxyethoxy groups | Multi-step synthesis starting from substituted anthranilic acids | google.com |

| 6 | Nitro group | Electrophilic nitration of 4(3H)-quinazolinones | nih.gov |

| 2, 4 | Disubstitution | Tandem reactions or multi-step synthesis involving quinazolinone intermediates | semanticscholar.org |

Alterations of the Exocyclic Aminomethyl Moiety

The aminomethyl group at the 2-position of the quinazoline ring is another key site for derivatization. Modifications to this moiety can impact the compound's interaction with biological targets.

Strategies for altering the exocyclic aminomethyl moiety include N-alkylation, N-arylation, and acylation to form various amides and related structures. For example, the synthesis of N-arylbenzo[h]quinazolin-2-amines has been achieved through Buchwald-Hartwig coupling of 2-aminobenzo[h]quinazoline with various aryl bromides. beilstein-journals.org This demonstrates a viable method for introducing aryl groups onto the exocyclic amine.

Furthermore, the aminomethyl group can be incorporated into larger heterocyclic systems. For example, reaction with thiophosgene (B130339) can yield an isothiocyanate derivative, which can then be reacted with various amines to produce thiourea (B124793) derivatives. mdpi.com

Multi-component Reactions Incorporating Quinazolin-2-ylmethanamine Scaffolds

Multi-component reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules in a single step from three or more starting materials. rug.nlnih.gov MCRs are particularly valuable for creating diverse libraries of compounds for drug discovery. rsc.org

Several MCRs have been developed for the synthesis of the quinazoline core and its derivatives. For instance, a three-component reaction of 2-aminobenzophenones, aromatic aldehydes, and a nitrogen source like urea under microwave conditions can yield 2,4-disubstituted-1,2-dihydroquinazolines. openmedicinalchemistryjournal.com Another example is the microwave-assisted MCR of enaminones, malononitrile, and aldehydes to produce fused heterocyclic systems including quinolinoquinazolines. openmedicinalchemistryjournal.com

The use of MCRs to directly incorporate the quinazolin-2-ylmethanamine scaffold or its precursors is an active area of research. These reactions offer a rapid and diversity-oriented approach to novel analogues. For example, a palladium-catalyzed, three-component tandem reaction of 2-aminobenzonitriles, aldehydes, and arylboronic acids provides a route to diverse quinazolines. organic-chemistry.org

Sustainable and Green Chemistry Approaches in this compound Synthesis

In line with the growing emphasis on sustainable chemistry, researchers are developing greener synthetic routes to quinazolines and their derivatives. ijnc.irijnc.ir These approaches aim to minimize waste, reduce the use of hazardous substances, and improve energy efficiency. ijnc.ir

Key principles of green chemistry applied to quinazoline synthesis include the use of environmentally benign solvents, catalyst-free reactions, and energy-efficient techniques like microwave irradiation. researchgate.netnih.gov

Solvent-Free Synthesis Methods

Solvent-free, or solid-state, reactions offer significant environmental benefits by eliminating the need for potentially toxic and volatile organic solvents. Mechanochemical methods, such as ball milling, are a prime example of solvent-free synthesis. beilstein-journals.org The synthesis of quinazolin-4(3H)-ones has been successfully demonstrated using a mechanochemical approach involving the reaction of 2-aminobenzamides, aldehydes, and o-iodoxybenzoic acid (IBX). beilstein-journals.org

Microwave-assisted solvent-free synthesis is another powerful green chemistry tool. researchgate.net The condensation of anthranilic acid derivatives with orthoesters and ammonium acetate under solvent-free microwave irradiation provides an expeditious route to 2-substituted-4(3H)-quinazolinones. researchgate.net These quinazolinones are key intermediates for the synthesis of a wide range of quinazoline derivatives, including those related to this compound.

The development of solvent-free methods represents a significant step towards more sustainable pharmaceutical manufacturing processes.

Microwave-Assisted Synthesis of this compound

Microwave-assisted organic synthesis (MAOS) has become a transformative technique in chemical synthesis, offering significant advantages over conventional heating methods. nih.gov The application of microwave irradiation can lead to dramatic accelerations in reaction rates, increased product yields, and enhanced purity, often under solvent-free conditions. frontiersin.orgnih.gov These benefits—including reduced energy consumption and easier work-up procedures—position MAOS as a powerful tool for green chemistry and the efficient production of quinazoline derivatives. nih.govmdpi.com

The synthesis of the quinazoline core via microwave irradiation has been explored through various reaction pathways. A notable advantage is the rapid and uniform heating of the reaction mixture, which minimizes the formation of side products. mdpi.com For instance, the Niementowski reaction, a classic method for synthesizing 4-oxo-3,4-dihydroquinazolines from anthranilic acids and amides, traditionally requires high temperatures and long reaction times. Under microwave irradiation, this reaction can be completed in minutes with high purity and operational simplicity. frontiersin.orgnih.gov

Researchers have successfully applied microwave heating to a variety of synthetic strategies for quinazoline and quinazolinone scaffolds:

Aza-Wittig Reaction : The reaction of N-imidoyliminophosphoranes with aldehydes under domestic microwave irradiation (300 W) for 3-4 minutes has yielded the desired quinazolines in good yields. frontiersin.orgnih.gov

Three-Component Reactions : A catalyst- and solvent-free synthesis of quinazoline derivatives has been achieved by reacting aldehydes, 2-aminobenzophenones, and ammonium acetate under microwave conditions, affording yields between 70-91%. frontiersin.org

Cyclization Reactions : Microwave irradiation has been shown to facilitate the cyclization step in the formation of N-substituted quinazolinones from anthranilic acid and ethanolamine, enabling access to scaffolds that are difficult to obtain through conventional heating. vanderbilt.edu In some cases, water can be used as a green solvent, further enhancing the environmental friendliness of the process. rsc.org

The table below summarizes findings from various studies on the microwave-assisted synthesis of quinazoline derivatives, showcasing the improvements in reaction time and yield.

| Starting Materials | Catalyst/Conditions | Product Type | Reaction Time | Yield (%) | Reference |

| 2-Aminobenzophenones, Aldehydes, NH₄OAc | Microwave, Solvent-free | Substituted Quinazolines | Minutes | 70-91 | frontiersin.org |

| N-imidoyliminophosphorane, Aldehydes | Domestic MWI (300 W) | Quinazolines | 3-4 min | Good | frontiersin.orgnih.gov |

| Anthranilic acid, Formamide | Microwave, Solvent-free | Quinazolinone derivatives | Short | High | nih.gov |

| Anthranilic acid, Ethanolamine | Microwave, DMF | N-substituted Quinazolinones | Optimized | Good | vanderbilt.edu |

| Isatoic anhydride, Aldehydes, Amines | Microwave, Iodine-catalyzed, Water | 2,3-disubstituted quinazolin-4(3H)-ones | 10-20 min | 66-97 | researchgate.net |

Flow Chemistry Applications for this compound Production

Flow chemistry, or continuous processing, has emerged as a powerful technology in the pharmaceutical and fine chemical industries, offering enhanced safety, scalability, and process control compared to traditional batch methods. amt.ukmt.com This approach involves pumping reactants through a network of tubes or microreactors, allowing for precise control over parameters like temperature, pressure, and residence time. mt.com These capabilities are particularly advantageous for reactions that are highly exothermic, involve hazardous reagents, or require conditions inaccessible in standard batch reactors. mt.comd-nb.info

The synthesis of functionalized quinazolines has been successfully adapted to continuous flow processes. A notable example is the production of a densely functionalized quinazoline organozinc intermediate, a key component for the KRAS G12C inhibitor divarasib (B10829276) (GDC-6036). acs.orgfigshare.comusp.org The initial batch process involved a cryogenic metalation that was difficult to scale due to the instability of the organomagnesium intermediate above -60 °C. acs.orgusp.org

Transitioning this process to a continuous flow system offered several advantages:

Precise Temperature Control : A reactor train combining a plug flow reactor (PFR) and a continuous stirred tank reactor (CSTR) allowed for precise temperature management during the Br-Mg exchange and subsequent Mg-Zn transmetalation. acs.org

Improved Safety and Scalability : The small volume of the flow reactor minimized the risks associated with the unstable intermediate, enabling a scalable and robust process. figshare.comusp.org

High Yield and Purity : The continuous process successfully translated from laboratory proof-of-concept to a multikilogram scale, delivering the organozinc reagent with excellent yield and >98 A% HPLC purity. acs.orgfigshare.com

Flow chemistry is also well-suited for a range of reactions used to build and functionalize heterocyclic systems like quinazolines, including hydrogenations, nitrations, and nucleophilic aromatic substitutions (SNAr). amt.ukvapourtec.com For instance, a continuous-flow SNAr reaction between 2-chloroquinazoline (B1345744) and benzylamine (B48309) has been demonstrated. chim.it The ability to rapidly screen and optimize reaction conditions makes flow chemistry a valuable tool for creating libraries of compounds for drug discovery. d-nb.info

| Reaction Type | Process | Key Advantages | Outcome | Reference |

| Synthesis of Quinazoline Organozinc Reagent | Batch | Traditional method | Unstable intermediate, scalability issues | acs.orgusp.org |

| Synthesis of Quinazoline Organozinc Reagent | Flow (PFR/CSTR) | Precise temperature/residence time control, handled precipitates, improved safety and scalability | >98 A% purity, successful multikilogram scale-up | acs.orgfigshare.com |

| Nucleophilic Aromatic Substitution (SNAr) | Flow | Enhanced reaction control, scalability | Efficient synthesis of 2-substituted quinazolines | chim.it |

| Photoredox Csp3–Csp2 Coupling | Flow | Rapid generation of analogues for structure-activity relationship (SAR) studies | Rapidly generated a series of alkyl-substituted quinazolines | d-nb.info |

Biocatalysis in Quinazoline Derivative Synthesis

Biocatalysis utilizes enzymes to perform chemical transformations, offering high selectivity and milder reaction conditions compared to traditional chemical methods. vapourtec.com This approach aligns with the principles of green chemistry by being more environmentally friendly. vapourtec.com While the direct enzymatic synthesis of the core quinazoline ring is less common, biocatalysis plays a crucial role in the synthesis and functionalization of precursors and derivatives, as well as in their characterization.

One key application is the use of enzymes for the asymmetric reduction of prochiral ketones to form chiral secondary alcohols, which can be important intermediates in the synthesis of complex molecules. Immobilized ketoreductase enzymes have been used in packed-bed flow reactors for this purpose, demonstrating the synergy between biocatalysis and flow chemistry. d-nb.info

Furthermore, enzymes are central to understanding the biological activity of quinazoline derivatives. For example, extensive research has been conducted on quinazoline-based compounds as inhibitors of specific enzymes.

Cytochrome P450 (CYP) Isozymes : Quinazoline-based molecules have been designed, synthesized, and characterized as inhibitors of CYP1A2, an enzyme involved in the bioactivation of procarcinogens. nih.gov Computational screening combined with enzymatic assays led to the discovery of potent and novel inhibitors. nih.gov

Carbonic Anhydrase (CA) Isoforms : Quinazoline derivatives incorporating a benzenesulfonamide (B165840) moiety have been synthesized and evaluated for their inhibitory activity against human carbonic anhydrase (hCA) isoforms. researchgate.net Several compounds showed significant and selective inhibition of tumor-associated isoforms hCA IX and hCA XII. researchgate.net

These studies highlight the dual role of enzymes in the context of quinazoline chemistry: as tools for selective synthesis and as targets for therapeutic intervention.

| Enzyme/System | Application | Substrate/Target | Key Finding | Reference |

| Cytochrome P450 1A2 (CYP1A2) | Enzymatic Inhibition Assay | Quinazoline-based candidates | Discovery of novel and potent quinazoline-based CYP1A2 inhibitors. | nih.gov |

| Human Carbonic Anhydrase (hCA) | Enzymatic Inhibition Assay | Quinazolines with benzenesulfonamide | Compounds showed marked inhibition of hCA IX and hCA XII isoforms, with significant selectivity over hCA I & II. | researchgate.net |

| Ketoreductase (immobilized) | Asymmetric Reduction (in Flow Reactor) | Pro-chiral ketones | Efficient synthesis of chiral secondary alcohols, useful as intermediates. | d-nb.info |

Advanced Structural Elucidation and Spectroscopic Characterization of Quinazolin 2 Ylmethanamine Hcl and Its Research Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. Through the analysis of one-dimensional (¹H and ¹³C) and two-dimensional NMR spectra, the chemical environment of each atom and their connectivity can be mapped out in detail. For Quinazolin-2-ylmethanamine (B12108213) HCl, these techniques provide a definitive fingerprint of its chemical architecture.

Proton NMR (¹H NMR) Chemical Shift Analysis

The ¹H NMR spectrum of a quinazoline (B50416) derivative provides crucial information about the electronic environment of the protons. In a typical analysis, the aromatic protons of the quinazoline ring system resonate in the downfield region, generally between δ 7.0 and 9.0 ppm, due to the deshielding effect of the aromatic ring current.

For a compound analogous to Quinazolin-2-ylmethanamine, the protons on the benzene (B151609) portion of the quinazoline ring (H-5, H-6, H-7, and H-8) would exhibit characteristic splitting patterns (e.g., doublets, triplets, or multiplets) depending on their coupling with adjacent protons. The proton at position 4 (H-4) of the pyrimidine (B1678525) ring is typically observed as a singlet and is often the most downfield signal of the ring system due to the influence of the two adjacent nitrogen atoms. The methylene (B1212753) protons (-CH₂-) of the methanamine group would appear as a singlet further upfield, typically in the range of δ 4.0-5.0 ppm, with its exact chemical shift influenced by the protonation state of the amine. The protons of the ammonium (B1175870) group (-NH₃⁺) may appear as a broad singlet.

Table 1: Predicted ¹H NMR Chemical Shifts for Quinazolin-2-ylmethanamine HCl

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| H-4 | ~9.5 | s |

| H-5/H-8 | ~8.0-8.2 | d |

| H-6/H-7 | ~7.7-7.9 | m |

| -CH₂- | ~4.5 | s |

Note: These are predicted values based on known quinazoline derivatives and may vary slightly in experimental conditions.

Carbon-13 NMR (¹³C NMR) Spectroscopic Analysis

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. The quaternary carbons of the quinazoline ring, particularly C-2 and C-4, are typically observed at the downfield end of the spectrum. The carbons of the benzene ring will appear in the aromatic region (δ 120-150 ppm). The methylene carbon of the methanamine group would be found in the aliphatic region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C-2 | ~160 |

| C-4 | ~155 |

| C-4a | ~150 |

| C-8a | ~140 |

| C-5/C-8 | ~128-135 |

| C-6/C-7 | ~125-130 |

Note: These are predicted values based on known quinazoline derivatives and may vary slightly in experimental conditions.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Mapping

To definitively establish the connectivity of atoms within the this compound molecule, two-dimensional NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For the quinazoline ring, COSY would show correlations between adjacent aromatic protons (e.g., H-5 with H-6, H-6 with H-7, and H-7 with H-8), confirming their sequential arrangement on the benzene ring.

HMQC/HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It would be used to assign the carbon signals for each protonated carbon by identifying the one-bond correlation between them. For instance, the methylene protons would show a cross-peak with the methylene carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for mapping longer-range (2-3 bond) correlations between protons and carbons. It is particularly useful for identifying connections to quaternary carbons. For example, the methylene protons (-CH₂-) would be expected to show a correlation to the C-2 carbon of the quinazoline ring, confirming the attachment of the methanamine group at this position. Similarly, the aromatic protons would show correlations to various carbons within the quinazoline ring system, allowing for the complete and unambiguous assignment of the carbon skeleton.

Mass Spectrometry (MS) Techniques for Molecular Formula and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insight into its structure through fragmentation analysis.

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is a soft ionization technique that is well-suited for the analysis of polar and thermally labile molecules like this compound. In positive ion mode, the molecule would be expected to be readily protonated to form the pseudomolecular ion [M+H]⁺. For Quinazolin-2-ylmethanamine (C₉H₉N₃), the expected monoisotopic mass is 159.08 g/mol . Therefore, the ESI-MS spectrum would show a prominent peak at an m/z (mass-to-charge ratio) of 160.09. Tandem mass spectrometry (MS/MS) experiments on this ion would induce fragmentation, providing valuable structural information. Common fragmentation pathways for quinazoline derivatives involve the cleavage of substituent groups and the fragmentation of the heterocyclic ring system chemicalbook.comnih.gov.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry provides a very precise measurement of the mass-to-charge ratio, which can be used to determine the elemental composition of an ion. For the [M+H]⁺ ion of Quinazolin-2-ylmethanamine, HRMS would be used to confirm its molecular formula (C₉H₁₀N₃⁺ for the protonated species). The calculated exact mass for this ion would be compared to the experimentally measured value. A close match (typically within 5 ppm) provides strong evidence for the proposed molecular formula, distinguishing it from other possible formulas with the same nominal mass. This technique is crucial for confirming the identity of novel compounds and for the analysis of unknown samples nih.gov.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Investigation

Tandem mass spectrometry (MS/MS) is a powerful analytical technique for elucidating the structure of molecules by fragmenting ions and analyzing the resulting products. nationalmaglab.org In the analysis of this compound, MS/MS, often utilizing collision-induced dissociation (CID), is instrumental in confirming its molecular structure. wikipedia.org

During MS/MS analysis, the protonated molecule [M+H]⁺ of quinazolin-2-ylmethanamine is selected as the precursor ion. This ion is then subjected to collisions with an inert gas, causing it to fragment. wikipedia.org The fragmentation patterns are largely dictated by the molecule's structure. soton.ac.uk A primary fragmentation pathway for protonated quinazolin-2-ylmethanamine likely involves the loss of ammonia (B1221849) (NH₃) from the aminomethyl group. Another significant fragmentation would be the cleavage of the bond between the methylene group and the quinazoline ring, leading to the formation of a stable quinazoline cation. The quinazoline ring itself can also undergo fragmentation, producing characteristic product ions that aid in structural confirmation. nih.gov Density Functional Theory (DFT) calculations can be employed to investigate the stabilities of the protonated molecule and its product ions to better predict the MS/MS data. soton.ac.uk

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure |

|---|---|---|---|

| 160.08 | 143.05 | NH₃ | 2-methylquinazoline cation |

| 160.08 | 130.06 | CH₂NH₂ | Quinazoline cation |

| 160.08 | 103.04 | C₂H₄N₂ | Benzene-derived cation |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are valuable techniques for characterizing this compound. IR spectroscopy identifies functional groups, while UV-Vis spectroscopy provides information on electronic transitions. africaresearchconnects.com

The IR spectrum of this compound would display characteristic absorption bands. Quinazolines typically show strong IR absorption bands between 1635–1610 cm⁻¹, 1580–1565 cm⁻¹, and 1520–1475 cm⁻¹, which originate from aromatic ring vibrations. nih.gov Other notable absorptions include those for N-H stretching of the amine salt, aromatic C-H stretching, and C-N stretching. orientjchem.org

| Functional Group | Wavenumber (cm⁻¹) | Vibration Type |

|---|---|---|

| N-H (amine salt) | 3200-2800 | Stretch |

| C-H (aromatic) | 3100-3000 | Stretch |

| C=N | 1620-1580 | Stretch |

| C=C (aromatic) | 1600-1450 | Stretch |

| C-N | 1350-1250 | Stretch |

The UV-Vis absorption spectrum of quinazoline derivatives in a solvent like acetonitrile (B52724) typically shows two main bands. researchgate.net The band at shorter wavelengths (around 240–300 nm) is attributed to the π → π* transition in the aromatic ring, while the band at longer wavelengths (around 310–425 nm) is due to the n → π* transition. researchgate.net The electronic properties, including absorption wavelengths and excitation energies, can be further studied using computational methods like DFT and Hartree-Fock (HF). asianpubs.org

X-ray Crystallography for Solid-State Structural Determination

Single-crystal X-ray diffraction is a definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. bdpsjournal.org An analysis of this compound would provide accurate bond lengths, bond angles, and torsion angles, confirming the molecule's connectivity and conformation. mdpi.com This technique would also reveal the protonation site and the location of the chloride counter-ion, as well as intermolecular interactions like hydrogen bonding that stabilize the crystal structure. nih.gov

Polymorphism is the existence of a substance in multiple crystalline forms, each with potentially different physicochemical properties. researchgate.net Studying the polymorphism of this compound would involve crystallizing the compound under various conditions to identify different crystal forms. These forms would then be characterized using techniques such as X-ray powder diffraction (XRPD). Hirshfeld surface analysis can be used to visualize and quantify the non-covalent interactions within the crystal packing. nih.gov

Chromatographic Purity Assessment and Enantiomeric Purity Determination in Research Samples

High-Performance Liquid Chromatography (HPLC) is a widely used technique for assessing the purity of pharmaceutical compounds. researchgate.net For this compound, a reversed-phase HPLC method would typically be employed for purity analysis. nih.gov The purity is determined by comparing the area of the main peak to the total area of all peaks in the chromatogram. ptfarm.pl Chiral stationary phases can be used in HPLC for the enantioseparation of quinazolone derivatives. researchgate.net

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase | Acetonitrile:Phosphate (B84403) Buffer (pH 7.0) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 239 nm |

| Injection Volume | 20 µL |

Chiral Chromatography for Enantiomeric Excess Determination (if applicable)

While this compound in its parent form is an achiral molecule, the introduction of a stereocenter in its research analogues necessitates methods for the separation and quantification of the resulting enantiomers. Chirality is a critical consideration in drug discovery and development, as enantiomers of a chiral compound can exhibit significantly different pharmacological and toxicological profiles. Chiral chromatography, particularly high-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP), is the most prevalent and reliable technique for determining the enantiomeric excess (ee) of a chiral compound.

The fundamental principle of chiral chromatography lies in the differential interaction between the two enantiomers of a chiral analyte and the chiral stationary phase. This transient diastereomeric interaction leads to different retention times for the two enantiomers, allowing for their separation and individual quantification.

For the chiral analogues of Quinazolin-2-ylmethanamine, various types of CSPs could be employed. These are broadly categorized based on the nature of the chiral selector:

Polysaccharide-based CSPs: These are the most widely used CSPs and are based on cellulose (B213188) or amylose (B160209) derivatives coated or immobilized on a silica (B1680970) support. The chiral recognition mechanism involves a combination of hydrogen bonding, dipole-dipole interactions, and inclusion into the chiral cavities of the polysaccharide structure.

Pirkle-type or brush-type CSPs: These phases have small chiral molecules covalently bonded to the silica surface. Their recognition mechanism is often based on π-π interactions, hydrogen bonding, and steric hindrance.

Macrocyclic antibiotic CSPs: These are effective for the separation of a wide range of chiral compounds, including amines. The complex structure of the macrocycle provides multiple sites for interaction.

The determination of enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram using the following formula:

% ee = [(Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer)] x 100

The development of a chiral separation method for a novel quinazolin-2-ylmethanamine analogue would involve screening various CSPs and mobile phase compositions to achieve baseline separation of the enantiomers.

Illustrative Research Findings

In a hypothetical study on a chiral analogue, (R/S)-1-(quinazolin-2-yl)ethanamine, chiral HPLC could be employed to monitor the enantiomeric purity of the synthesized product. The following data table illustrates the type of results that would be obtained from such an analysis.

Table 1: Hypothetical Chiral HPLC Data for the Separation of (R/S)-1-(quinazolin-2-yl)ethanamine Enantiomers

| Parameter | Value |

|---|---|

| Chromatographic Column | Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) |

| Mobile Phase | Hexane/Isopropanol/Diethylamine (80:20:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 254 nm |

| Retention Time (Enantiomer 1) | 8.5 min |

| Retention Time (Enantiomer 2) | 10.2 min |

| Peak Area (Enantiomer 1) | 150,000 |

| Peak Area (Enantiomer 2) | 15,000 |

| Calculated Enantiomeric Excess | 81.8% |

This interactive table demonstrates a successful separation of the two enantiomers, allowing for the calculation of the enantiomeric excess. Such data is crucial in synthetic chemistry to assess the effectiveness of an asymmetric synthesis or a classical resolution procedure. The ability to accurately determine the enantiomeric composition is a prerequisite for any further pharmacological evaluation of chiral research analogues of Quinazolin-2-ylmethanamine. The study of chiral quinazolinone derivatives has highlighted the importance of stereochemistry in this class of compounds. nih.gov

Computational Chemistry and in Silico Approaches for Quinazolin 2 Ylmethanamine Hcl Research

Molecular Modeling and Docking Studies of Quinazolin-2-ylmethanamine (B12108213) HCl with Biological Targets

Molecular modeling and docking studies are pivotal in elucidating the potential therapeutic applications of Quinazolin-2-ylmethanamine HCl by predicting its binding affinity and interaction patterns with various biological targets. These computational techniques provide a virtual window into the molecular world, allowing for the detailed examination of ligand-protein complexes and the identification of key structural features that govern biological activity.

Ligand-protein docking is a computational method that predicts the preferred orientation of a small molecule when bound to a larger target molecule, typically a protein. nih.govyoutube.com For this compound, docking simulations can be employed to screen its potential against a wide array of biological targets, such as kinases, proteases, and receptors, which are often implicated in disease pathways. ijlpr.comnih.gov The process involves generating a multitude of possible binding poses of the ligand within the active site of the protein and then using a scoring function to rank these poses based on their predicted binding affinity. nih.gov

Studies on various quinazoline (B50416) derivatives have demonstrated the utility of this approach. For instance, docking studies have been successfully used to predict the binding modes of quinazolinone derivatives with targets like the Activin receptor (ALK2) kinase and P38alpha mitogen-activated protein kinase, which are involved in cancer. ijlpr.com In a typical docking simulation, the interactions between the quinazoline core, the methanamine side chain, and the surrounding amino acid residues of the target protein are analyzed. Key interactions often include hydrogen bonds, hydrophobic interactions, and pi-pi stacking. youtube.com The results from these simulations can provide valuable information on the structure-activity relationships (SAR) and guide the synthesis of more potent and selective analogs. nih.gov

Table 1: Representative Docking Scores of Quinazoline Derivatives with Kinase Targets

| Compound Derivative | Target Protein | PDB Code | Docking Score (kcal/mol) | Reference Compound | Reference Score (kcal/mol) |

| 5Df6 | ACVR1 (ALK2) kinase | 6GI6 | -8.223 | 5-Fluorouracil | -5.765 |

| 5Dd4 | ACVR1 (ALK2) kinase | 6GI6 | -7.936 | 5-Fluorouracil | -5.765 |

| 5Ed4 | ACVR1 (ALK2) kinase | 6GI6 | -8.123 | 5-Fluorouracil | -5.765 |

| 5Ef6 | ACVR1 (ALK2) kinase | 6GI6 | -7.907 | 5-Fluorouracil | -5.765 |

| 5Df6 | P38alpha kinase | 3GC7 | -7.19 | 5-Fluorouracil | -6.195 |

| 5Dh8 | P38alpha kinase | 3GC7 | -7.027 | 5-Fluorouracil | -6.195 |

| 5Eb2 | P38alpha kinase | 3GC7 | -6.698 | 5-Fluorouracil | -6.195 |

| 5Ee5 | P38alpha kinase | 3GC7 | -6.789 | 5-Fluorouracil | -6.195 |

| This table is generated based on data reported for N-Methyl-2,3-Disubstituted Quinazolin-4-Ones and is for illustrative purposes to demonstrate the application of molecular docking. ijlpr.com |

In cases where the three-dimensional structure of a biological target of interest has not been experimentally determined (e.g., via X-ray crystallography or NMR spectroscopy), homology modeling can be employed. nih.gov This technique builds a 3D model of the target protein based on its amino acid sequence and an experimentally determined structure of a homologous protein (the template). nih.gov For research involving this compound, if it is hypothesized to interact with a novel or structurally uncharacterized protein, homology modeling would be the first step to enable subsequent docking studies. The accuracy of the resulting model is highly dependent on the sequence identity between the target and the template. nih.gov Once a reliable model is generated, it can be used for virtual screening and to understand the binding mechanism of this compound. nih.gov

Fragment-based drug design (FBDD) is a powerful strategy in drug discovery that starts with identifying small chemical fragments that bind weakly to the target of interest. nih.govfrontiersin.org These fragments are then grown, linked, or combined to produce a more potent lead compound. frontiersin.org The quinazoline scaffold itself can be considered a key fragment. In the context of this compound, the 2-(aminomethyl)quinazoline moiety represents a valuable fragment.

FBDD approaches would involve screening a library of fragments to identify those that bind to a specific biological target. If a quinazoline fragment shows binding, its interaction mode is typically determined by biophysical methods like X-ray crystallography. nih.gov This structural information is then used to guide the elaboration of the fragment. For example, the methanamine group at the 2-position of this compound could be a vector for growing the fragment to explore and exploit nearby pockets in the protein's active site, thereby increasing binding affinity and selectivity. nih.govnih.gov

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a deep understanding of the electronic structure, reactivity, and spectroscopic properties of molecules like this compound. These methods are based on the principles of quantum mechanics and can predict a wide range of molecular properties with high accuracy.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. mui.ac.ir For this compound, DFT calculations can be used to determine its optimized geometry, molecular orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO), electrostatic potential, and various reactivity descriptors. mui.ac.irimist.ma

The HOMO-LUMO energy gap is a particularly important parameter as it relates to the chemical reactivity and kinetic stability of the molecule. bohrium.com A smaller HOMO-LUMO gap suggests that the molecule is more reactive. DFT can also be used to calculate properties like ionization potential, electron affinity, electronegativity, hardness, and softness, which provide further insights into the molecule's reactivity. mui.ac.ir These calculations are crucial for understanding how this compound might interact with biological macromolecules at an electronic level. iaea.orgresearchgate.net

Table 2: Representative Quantum Chemical Properties of Quinazolinone Derivatives Calculated by DFT

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Ionization Potential (eV) | Electron Affinity (eV) |

| Derivative 4a | -6.01 | -2.15 | 3.86 | 6.01 | 2.15 |

| Derivative 4b | -6.23 | -2.28 | 3.95 | 6.23 | 2.28 |

| Derivative 4c | -6.31 | -2.34 | 3.97 | 6.31 | 2.34 |

| Derivative 4d | -6.39 | -2.53 | 3.86 | 6.39 | 2.53 |

| Derivative 4e | -6.28 | -2.84 | 3.44 | 6.28 | 2.84 |

| Derivative 4f | -6.42 | -2.49 | 3.93 | 6.42 | 2.49 |

| Derivative 4g | -6.12 | -2.20 | 3.92 | 6.12 | 2.20 |

| This table is based on data for quinazolin-4(3H)-one Schiff base derivatives and serves as an example of the types of parameters that can be calculated using DFT. mui.ac.ir |

The biological activity of a molecule is often dependent on its three-dimensional conformation. Conformational analysis of this compound involves identifying the stable low-energy conformations of the molecule. This is particularly important for the flexible methanamine side chain. Computational methods can be used to systematically explore the conformational space by rotating the rotatable bonds and calculating the potential energy of each conformation.

Energy minimization is then performed to find the most stable, low-energy conformers. These studies are essential for understanding which shapes the molecule is likely to adopt in a biological environment. The lowest energy conformer is often, but not always, the bioactive conformation. Therefore, identifying a range of low-energy conformers is crucial for subsequent docking studies, as it provides a more realistic representation of the molecule's flexibility and increases the chances of finding the correct binding pose.

In Silico Prediction of Molecular Properties for Drug Discovery Research

In addition to predicting activity, in silico methods are crucial for evaluating various molecular properties that are key to a compound's potential as a drug. These methods help researchers understand how a compound might interact with its biological target and whether it possesses favorable pharmacokinetic properties. tandfonline.commanmiljournal.ruresearchgate.net

Molecular docking is a primary computational technique used to predict the binding orientation and affinity of a small molecule (ligand) to the active site of a target protein. ukaazpublications.comglobalresearchonline.net This method is routinely employed in structure-based drug design for quinazoline derivatives. ukaazpublications.comnih.gov

The process involves placing the ligand into the binding site of a protein with a known 3D structure and calculating a score that estimates the binding affinity, often expressed in kcal/mol. researchgate.netijpsdronline.com A lower docking score generally indicates a more favorable binding interaction. ijpsdronline.com Studies on quinazoline derivatives have used molecular docking to predict their binding to a wide range of targets, including EGFR, cyclooxygenase-2 (COX-2), and human carbonic anhydrase II. nih.govresearchgate.netijpsdronline.com For example, docking studies of novel quinazoline-morpholine hybrids against the VEGFR2 target yielded docking scores as low as -12.407 kcal/mol, indicating strong potential binding affinity. nih.gov

To further refine these predictions and assess the stability of the ligand-protein complex over time, molecular dynamics (MD) simulations are often performed. nih.govnih.govnih.gov MD simulations model the movement of atoms in the complex, providing insights into the dynamic nature of the binding and the persistence of key interactions, such as hydrogen bonds. nih.govnih.gov

| Quinazoline Derivative Class | Protein Target | Reported Binding/Docking Score (kcal/mol) | Reference |

|---|---|---|---|

| 2,3-disubstituted-4-3(H)-quinazolinones | COX-2 (PDB: 3LN1) | -131.508 to -108.418 (Re-ranked Score) | researchgate.net |

| Quinazolinone derivatives | PARP-1 | up to -10.343 | manmiljournal.ru |

| Quinazolinone-morpholine hybrids | VEGFR1 | -11.744 | nih.gov |

| Quinazolinone-morpholine hybrids | VEGFR2 | -12.407 | nih.gov |

| Quinazolinone-morpholine hybrids | EGFR | -10.359 | nih.gov |

| 4-(4-oxo-2-phenylquinazolin-3(4H)-yl)benzamide derivative | Factor Xa | -11.12 | researchgate.net |

Virtual screening is a computational technique used to search large databases of chemical compounds to identify those that are most likely to bind to a specific biological target. nih.govnih.gov This approach allows researchers to evaluate millions of compounds in silico, dramatically reducing the number that need to be synthesized and tested in the lab. nih.gov

For quinazoline-related scaffolds, virtual screening campaigns have been successfully employed. In one such study, 1000 quinazoline derivatives were retrieved from the PubChem database and subjected to a structure-based virtual screening protocol to identify potential EGFR inhibitors. nih.govresearchgate.net The screening process often involves multiple filters. Initially, compounds may be filtered based on drug-like properties, such as Lipinski's rule of five. nih.govresearchgate.net Subsequently, molecular docking is used to screen the remaining compounds against the target's binding site, prioritizing those with the best predicted binding affinities for further investigation. nih.govresearchgate.net

Another approach involves ligand-based virtual screening, where a pharmacophore model is developed based on known active compounds. This model, which defines the essential 3D arrangement of features required for activity, is then used as a query to search compound libraries for new molecules that fit the model. nih.gov This strategy was used to screen the ASINEX database for novel acetylcholinesterase inhibitors based on a quinazoline pharmacophore. nih.gov

Structure Activity Relationship Sar Studies of Quinazolin 2 Ylmethanamine Hcl and Its Analogues

Impact of Substitutions on the Quinazoline (B50416) Ring System on Biological Activity Profiles

The biological activity of quinazoline derivatives is highly sensitive to the nature and position of substituents on the fused ring system. Electronic properties, steric bulk, and the specific location of functional groups play critical roles in modulating the interaction of these molecules with their biological targets.

The electronic nature of substituents on the quinazoline ring can profoundly influence biological activity, though the optimal electronic properties often depend on the specific biological target and the position of the substituent.

Electron-Withdrawing Groups (EWGs): Conversely, for other applications, electron-withdrawing groups are beneficial. For instance, the presence of EWGs such as nitro (-NO2), bromo (-Br), or chloro (-Cl) on the quinazoline ring has been linked to potent antimicrobial and anti-inflammatory activity. researchgate.netijnrd.org In some series of EGFR inhibitors, small lipophilic EWGs like fluorine were found to increase affinity through hydrophobic interactions, whereas replacing them with groups like methoxy (B1213986) led to a significant decrease in activity. nih.gov

The following table summarizes the observed effects of electronic group substitutions on the biological activity of quinazoline analogues.

| Position | Substituent Type | Group Example(s) | Observed Effect on Activity | Biological Target/Activity |

| C-6, C-7 | Electron-Donating | -OCH₃ | Increase | EGFR Kinase Inhibition nih.gov |

| Ring | Electron-Withdrawing | -NO₂, -Br, -Cl | Increase | Antimicrobial ijnrd.org |

| Ring | Electron-Withdrawing | -Cl, -Br, -CF₃ | Increase | Anti-inflammatory researchgate.net |

| Aniline at C-4 | Electron-Withdrawing | -F | Increase | EGFR Kinase Inhibition nih.gov |

The size and spatial arrangement of substituents can introduce steric hindrance or impose conformational constraints that either enhance or diminish biological activity. The impact of steric bulk is highly dependent on the substituent's position and the topology of the target's binding site.

For example, substitution at the N-3 position of the quinazoline ring has been found to decrease the activity of EGFR kinase inhibitors. nih.gov This is because bulky groups at this position can sterically clash with the binding site, preventing the formation of crucial hydrogen bonds between the N-1 and N-3 atoms of the quinazoline core and the hinge region of the kinase. nih.gov

In contrast, for some kinase inhibitors, bulkier substituents at the C-7 position are considered favorable for activity. nih.gov This suggests that the C-7 position extends into a solvent-accessible area or a larger pocket of the binding site where larger groups can be accommodated and potentially form additional favorable interactions. nih.gov

The specific placement of functional groups on the quinazoline nucleus is a critical determinant of biological activity, with each position offering unique opportunities for interaction with biological targets.

N-1 and N-3: The nitrogen atoms in the pyrimidine (B1678525) ring are frequently involved in essential hydrogen bonding interactions with target proteins, such as the methionine and threonine residues in the hinge region of EGFR kinase. nih.gov As mentioned, substitution at N-3 can be detrimental due to steric hindrance. nih.gov

C-2: The C-2 position is a common site for modification. For antimicrobial applications, the presence of small groups like methyl or thiol at this position has been reported as being essential for activity. nih.gov In the development of antifolate thymidylate synthase inhibitors, a variety of functionalized alkyl substituents at C-2 were well-tolerated by the enzyme, allowing for the modulation of physicochemical properties like solubility. nih.gov

C-4: A lipophilic moiety, often a substituted aniline, at the C-4 position is considered mandatory for the activity of many quinazoline-based kinase inhibitors. nih.gov This group typically occupies a hydrophobic pocket in the ATP-binding site, contributing significantly to binding affinity. nih.gov

C-6 and C-8: Halogenation at the C-6 and C-8 positions has been identified as a strategy to enhance the antimicrobial properties of quinazolinone derivatives. nih.gov However, in other scaffolds, an iodo-group at C-6 was found to be detrimental to activity. nih.gov This highlights the context-dependent nature of substituent effects.

SAR of Modifications to the Exocyclic Aminomethyl Moiety of Quinazolin-2-ylmethanamine (B12108213) HCl

While extensive SAR studies exist for substitutions directly on the quinazoline ring, specific data on modifications to the C-2 aminomethyl side chain of quinazolin-2-ylmethanamine is less common. However, principles derived from side-chain modifications at other positions can be extrapolated to understand the potential impact of altering this moiety.

The primary amine of the aminomethyl group is a key functional handle that can be readily modified to probe its role in biological activity.

Alkylation: N-alkylation of the amine would increase its steric bulk and lipophilicity while potentially altering its basicity (pKa). The conversion of a primary amine to a secondary or tertiary amine changes the number of hydrogen bond donors (from two to one or zero, respectively), which would fundamentally alter its interaction with a target protein. If the primary amine is involved in a critical hydrogen bond network as a donor, N-alkylation would likely be detrimental.

Acylation: N-acylation would transform the basic amine into a neutral amide. This change removes the positive charge at physiological pH and introduces a hydrogen bond-accepting carbonyl group. Such a modification would drastically change the physicochemical properties of the side chain, eliminating the potential for ionic interactions and altering its hydrogen bonding pattern, likely leading to a significantly different biological activity profile.

The length and structure of the linker between the quinazoline core and the terminal amine are critical for optimal positioning within a binding site.

Chain Length: Studies on quinazoline derivatives with side chains at other positions have demonstrated the importance of linker length. For instance, in a series of C-7 substituted 4-anilino-quinazolines, a longer chain linker between the quinazoline core and a terminal triazole moiety was found to be favorable for dual EGFR/VEGFR2 inhibitory activity. nih.gov It can be inferred that the single methylene (B1212753) (-CH2-) linker in quinazolin-2-ylmethanamine is a critical determinant of its activity. Elongating this chain (e.g., to an aminoethyl or aminopropyl group) would place the terminal amine in a different spatial region, which could either improve or abolish activity depending on the target's architecture.

Branching: Introducing alkyl branches on the methylene linker (e.g., alpha-methylation) would create a chiral center and restrict the conformational flexibility of the side chain. This could lock the molecule into a more favorable (or unfavorable) binding conformation. However, such branching would also introduce steric bulk, which could lead to clashes within a constrained binding pocket, thereby reducing activity. Research on other quinazoline analogues has shown that even small structural changes can lead to significant losses in efficacy, highlighting the steep SAR profiles often observed with this class of compounds.

Cyclic Analogues and Ring Conformation Effects

The introduction of cyclic moieties to the quinazoline core is a key strategy for exploring and optimizing biological activity. These rings can impose conformational constraints, introduce new binding interactions, and alter physicochemical properties such as solubility and lipophilicity.

Studies on various quinazoline analogues have demonstrated that attaching different heterocyclic rings at key positions significantly influences their pharmacological effects. For instance, the incorporation of a morpholine (B109124) ring has been shown to be crucial for the activity of certain quinazoline derivatives targeting specific enzymes. e3s-conferences.org SAR analyses have revealed that a benzamide (B126) moiety, combined with methoxy groups at the 6 and 7 positions of the quinazoline ring and a connected morpholine ring, is vital for potent activity. e3s-conferences.org

In the context of Epidermal Growth Factor Receptor (EGFR) inhibitors, the substitution at the C-7 position of the quinazoline core with bulkier groups is favorable for inhibitory activity. nih.gov Research has shown that replacing a morpholine group at this position with piperazine (B1678402) or dimethylamine (B145610) can lead to conserved activity, indicating that different cyclic and acyclic amines can be tolerated at this position while maintaining the desired biological effect. nih.gov The flexibility and orientation of these cyclic systems can influence how the molecule fits into the target's binding pocket, thereby affecting its potency.

| Quinazoline Core Position | Cyclic Analogue/Modification | Observed Effect on Biological Activity | Target Class Example | Reference |

|---|---|---|---|---|

| Position 7 | Morpholine | Considered crucial for potent enzymatic inhibition in specific scaffolds. | Enzymes | e3s-conferences.org |

| Position 7 | Piperazine | Activity was conserved when replacing morpholine, suggesting similar interactions. | EGFR Kinase | nih.gov |

| Position 4 | Pyrrolidineoxy | Introduction led to new potent and selective PI3Kδ inhibitors. | PI3Kδ Kinase | researchgate.net |

| Position 4 | Piperidineamino | Resulted in potent and selective inhibitors, comparable to pyrrolidineoxy analogues. | PI3Kδ Kinase | researchgate.net |

| Position 3 | 5-membered heterocycles (e.g., oxadiazoles, thiadiazoles) | Found to be a feature in active anticonvulsant compounds. | CNS Targets | nih.gov |

Development of SAR Models for Specific Biological Targets (e.g., Enzyme Inhibition, Receptor Modulation)

The development of SAR models is fundamental to understanding how quinazoline analogues interact with specific biological targets. By systematically altering substituents on the quinazoline ring and measuring the corresponding changes in activity, predictive models can be constructed to guide the design of more potent and selective compounds.

Enzyme Inhibition: Quinazoline derivatives have been extensively studied as inhibitors of various enzymes. For EGFR kinase inhibitors, SAR studies have established that the quinazoline scaffold acts as a critical hinge-binder. nih.gov Hydrogen bonds form between the N-1 and N-3 atoms of the quinazoline ring and key amino acid residues (like methionine and threonine) in the ATP-binding site of the kinase, which is a crucial interaction for high-potency inhibition. nih.gov Furthermore, substitutions at the 6 and 7-positions with electron-donating groups, such as dimethoxy, have been shown to increase activity. nih.gov

In a different context, novel quinazolinone derivatives were evaluated against a panel of metabolic enzymes, demonstrating potent inhibitory activities. nih.gov The findings from such studies, which generate precise inhibition data (Kᵢ values), are instrumental in building detailed SAR models for each specific enzyme. For instance, certain derivatives showed significantly higher potency against acetylcholinesterase and butyrylcholinesterase compared to standard inhibitors. nih.gov

Studies targeting Cyclin-Dependent Kinase 9 (CDK9) identified a hit compound that was subsequently modified at position 2 of the quinazoline ring to improve its inhibitory properties. mdpi.com A derivative with a (3-bromophenyl) moiety at position 2 showed a significant enhancement in CDK9 inhibitory activity, highlighting the sensitivity of this position to substitution. mdpi.com

| Target Enzyme | Quinazolinone Analogue | Inhibition Constant (Kᵢ) or IC₅₀ | Reference |

|---|---|---|---|

| α-glycosidase | Derivative 7a-n (range) | 19.28–135.88 nM | nih.gov |

| Acetylcholinesterase (AChE) | Derivative 7a-n (range) | 0.68–23.01 nM | nih.gov |

| Butyrylcholinesterase (BChE) | Derivative 7a-n (range) | 1.01–29.56 nM | nih.gov |

| Human Carbonic Anhydrase I | Derivative 7a-n (range) | 10.25–126.05 nM | nih.gov |

| Human Carbonic Anhydrase II | Derivative 7a-n (range) | 13.46–178.35 nM | nih.gov |

| CDK9 | Compound with (3-bromophenyl) at position 2 | 0.142 µM (IC₅₀) | mdpi.com |

| CDK9 | Hit Compound (unmodified) | 0.644 µM (IC₅₀) | mdpi.com |

Receptor Modulation: For vasopressin V1b receptor antagonists, SAR studies of quinazolinone acetamide (B32628) derivatives have been conducted to improve selectivity and pharmacokinetic properties. researchgate.net These efforts led to compounds with negligible activity at related V1a, V2, and oxytocin (B344502) receptors, demonstrating that fine-tuning the quinazoline structure can achieve high target specificity. researchgate.net

Bioisosteric Replacements in Quinazolin-2-ylmethanamine HCl Analogues

Bioisosteric replacement is a powerful strategy in medicinal chemistry used to modify a lead compound's properties—such as potency, selectivity, and metabolic stability—by exchanging an atom or a group of atoms with a broadly similar alternative. cambridgemedchemconsulting.comcambridgemedchemconsulting.com This principle has been effectively applied to the optimization of quinazoline analogues.

A classic example of bioisosterism is the replacement of a hydrogen atom with deuterium (B1214612) or fluorine. Replacing hydrogen with deuterium can reduce the rate of metabolism if the C-H bond is broken in the rate-determining step, a phenomenon known as the kinetic isotope effect. cambridgemedchemconsulting.com The substitution of hydrogen with fluorine can block metabolic hotspots and alter electronic properties, which may enhance binding affinity. cambridgemedchemconsulting.com

In the development of anti-inflammatory agents from condensed quinazolines, researchers successfully applied bioisosteric replacement by substituting a carbon atom with a sulfur atom. nih.gov This modification led to a new series of 2-[((3-R-2-oxo-2H- nih.govnih.govresearchgate.nettriazino[2,3-c]quinazolin-6-yl)methyl)thio]carboxylic acids with significant anti-inflammatory activity. nih.govnih.gov

Another study on antimalarial quinazolinone-2-carboxamide derivatives explored the bioisosteric replacement of an ethyl group with a trifluoromethyl group. griffith.edu.au This change, however, resulted in a 16-fold loss of potency, suggesting that for this particular scaffold and target, the steric and electronic properties of the alkyl group were favored over the trifluoromethyl group. griffith.edu.au This highlights that the success of a bioisosteric replacement is highly context-dependent and must be empirically validated.

| Original Group | Bioisosteric Replacement | Rationale / Potential Advantage | Observed Outcome in Quinazoline Analogues | Reference |

|---|---|---|---|---|

| Carbon | Sulfur | Modify chemical properties while retaining structural similarity. | Led to a novel series of potent anti-inflammatory agents. | nih.govnih.gov |

| Ethyl (-CH₂CH₃) | Trifluoromethyl (-CF₃) | Similar steric size; alters electronic properties and can block metabolism. | Resulted in a 16-fold decrease in antimalarial potency. | griffith.edu.au |

| Hydrogen (-H) | Deuterium (-D) | Reduce rate of metabolism (kinetic isotope effect). | A general strategy to improve pharmacokinetics. | cambridgemedchemconsulting.com |

| Carboxylic Acid (-COOH) | Tetrazole | Mimic acidity and charge distribution with potentially better metabolic stability and cell permeability. | A common strategy in medicinal chemistry to avoid drawbacks of the carboxylic acid group. | chem-space.com |

| Thiourea (B124793) Linker | Urea (B33335) Linker | Alter hydrogen bonding capacity and physicochemical properties. | Urea linkers were found to be more favorable for EGFRT790M/L858R inhibitory activity. | nih.gov |

Preclinical Pharmacological Investigations of Quinazolin 2 Ylmethanamine Hcl and Its Derivatives in Vitro and Animal Models

In Vitro Screening for Target Identification and Validation

In vitro screening serves as the foundational step in characterizing the pharmacological profile of novel compounds. For quinazoline (B50416) derivatives, these studies have been instrumental in identifying their biological targets and validating their therapeutic potential through a variety of assays.

Receptor Binding Assays and Ligand Displacement Studies

Receptor binding assays have demonstrated that certain quinazoline derivatives can act as potent antagonists for specific receptors, particularly adenosine (B11128) receptors (ARs). nih.govnih.gov These studies are critical for determining the affinity of a compound (ligand) for a receptor. Competitive radioligand displacement assays, for instance, have been used to measure the binding affinities of these derivatives. nih.gov

More recently, non-radioactive methods such as fluorescence polarization (FP) assays have been employed, offering comparable accuracy without the associated health risks of radioligands. nih.gov In these assays, a fluorescently labeled ligand competes with the test compound for binding to the receptor. The change in polarization of the emitted light upon binding is measured to determine the test compound's binding affinity (Ki). Studies have shown that substitutions on the quinazoline scaffold significantly influence binding affinity, with certain derivatives exhibiting high affinity for the human A2A adenosine receptor (hA2AR) with Ki values in the nanomolar range. nih.gov For example, the introduction of a 2-furan moiety at the C4-position of the quinazoline ring has been shown to result in optimal binding affinities. nih.gov

| Compound | Substitution Pattern | Binding Affinity (Ki) in nM | Assay Method |

|---|---|---|---|

| 6-bromo-4-(furan-2-yl)quinazolin-2-amine 1 | 6-Bromo, 4-Furan | 20 | Radioligand Binding |

| Compound 5m | - | 5 | Fluorescence Polarization |

| Compound 9x | 7-Methyl, C2-aminopentylpiperidine | 21 | Fluorescence Polarization |

| Compound 10d | 7-Methyl, C2-4-[(piperidin-1-yl)methyl]aniline | 15 | Fluorescence Polarization |

Enzyme Inhibition Assays (e.g., Kinases, Proteases, Hydrolases)

Quinazoline derivatives have been extensively evaluated as inhibitors of various enzymes, a key mechanism for their therapeutic effects. nih.govbezmialem.edu.tr This class of compounds has shown significant inhibitory activity against metabolic enzymes and protein kinases.

Inhibition of metabolic enzymes such as α-glycosidase, acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and human carbonic anhydrase (hCA) I and II has been reported. nih.govbezmialem.edu.trresearchgate.net Several novel quinazolinone derivatives demonstrated potent inhibitory activities, with Ki values often superior to standard inhibitors. nih.govresearchgate.net

Furthermore, the quinazoline scaffold is a well-established pharmacophore for kinase inhibitors. mdpi.comnih.gov Derivatives have been shown to target receptor tyrosine kinases like the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR), as well as intracellular kinases such as RAF kinase and those in the PI3K pathway. mdpi.comnih.govnih.gov For example, the benzimidazole-quinazolinone derivative (108) was found to target RAF kinase, while other derivatives like Gefitinib and Erlotinib are known EGFR inhibitors. mdpi.comnih.gov

| Enzyme Target | Inhibitory Constant (Ki) Range (nM) | Standard Inhibitor Ki (nM) |

|---|---|---|

| α-Glycosidase | 19.28–135.88 | 187.71 (Acarbose) |

| Acetylcholinesterase (AChE) | 0.68–23.01 | 53.31 (Tacrine) |

| Butyrylcholinesterase (BChE) | 1.01–29.56 | 58.16 (Tacrine) |

| Human Carbonic Anhydrase I (hCA I) | 10.25–126.05 | 248.18 (Acetazolamide) |

| Human Carbonic Anhydrase II (hCA II) | 13.46–178.35 | 323.72 (Acetazolamide) |

Cellular Assays for Specific Biological Responses (e.g., Apoptosis Induction, Cell Cycle Modulation)

Cell-based assays are crucial for understanding the effects of compounds on whole-cell physiology. Quinazoline derivatives have consistently demonstrated the ability to induce apoptosis (programmed cell death) and modulate the cell cycle in various cancer cell lines. nih.govnih.govsemanticscholar.org

The induction of apoptosis has been confirmed through multiple assays, including Annexin-V staining, analysis of nuclear morphology, DNA fragmentation, and measurement of mitochondrial membrane potential loss. nih.govdaneshyari.com For instance, the novel quinazolinone derivative DQQ was shown to induce apoptosis in human leukemia MOLT-4 cells in a dose-dependent manner, characterized by nuclear condensation and the formation of apoptotic bodies. nih.gov

Flow cytometry analysis has revealed that many quinazoline derivatives can cause cell cycle arrest, often at the G1 or G2/M phases. mdpi.comnih.govsemanticscholar.org One study found that a specific derivative induced G2/M phase arrest in A549 lung cancer cells, while another reported that compounds 4d and 4f caused cell cycle arrest at the G1 phase in MCF-7 breast cancer cells. mdpi.comnih.gov This cell cycle blockade prevents cancer cells from proliferating and can lead to apoptosis. mdpi.com

| Compound/Derivative | Cell Line | Observed Effect |

|---|---|---|

| DQQ (2,3-dihydro-2-(quinoline-5-yl) quinazolin-4(1H)-one) | MOLT-4 (Leukemia) | Apoptosis induction, loss of mitochondrial membrane potential. nih.gov |

| Compound 18 | MGC-803 (Gastric Cancer) | G2/M phase cell cycle arrest and apoptosis induction. semanticscholar.org |

| Compound 4d and 4f (Quinazoline-sulfonamides) | MCF-7 (Breast Cancer) | G1 phase cell cycle arrest and apoptosis induction. nih.gov |

| Compound (107) (3-methylquinazolinone derivative) | A549 (Lung Cancer) | G2/M phase cell cycle arrest and late apoptosis. mdpi.com |

| DMQA (N-Decyl-N-(2-Methyl-4-Quinazolinyl) Amine) | THP-1 (Leukemia) | Apoptosis induction, DNA fragmentation, loss of mitochondrial membrane potential. daneshyari.com |

Cell-Free System Studies for Direct Molecular Interaction Analysis

Cell-free assays allow for the study of direct interactions between a compound and its molecular target without the complexity of a cellular environment. For quinazoline derivatives, such studies have confirmed their direct inhibitory effects on enzymes and other proteins. For example, the enzyme inhibition assays for kinases and metabolic enzymes are typically performed in cell-free systems, providing direct evidence of molecular interaction. nih.govbezmialem.edu.tr

Another key example is the investigation of microtubule dynamics. Mechanistic studies have revealed that certain 2,3-dihydroquinazolin-4(1H)-one derivatives significantly inhibit microtubule protein polymerization in vitro. mdpi.com This direct interference with microtubule assembly disrupts the cellular microtubule structure, leading to mitotic arrest and subsequent apoptosis. mdpi.com These findings highlight a direct molecular interaction with tubulin as a mechanism of action for this subclass of quinazoline derivatives. mdpi.com

Cellular Mechanism of Action Studies

Following target identification, mechanistic studies are conducted to understand how the interaction between a compound and its target translates into a cellular response. This involves dissecting the intracellular signaling pathways affected by the compound.

Investigation of Intracellular Signaling Pathways (e.g., MAPK, PI3K/Akt, NF-κB)

Quinazoline derivatives have been shown to modulate several critical intracellular signaling pathways that are often dysregulated in cancer, including the PI3K/Akt and MAPK pathways. nih.govnih.govnih.govnih.gov

The PI3K/Akt pathway is a central regulator of cell survival, proliferation, and growth. Studies have shown that some quinazoline derivatives can inhibit this pathway. nih.govnih.gov For example, the vasicinone (B1682191) analogue RLX was found to down-regulate the p110α and p85 subunits of PI3K, which in turn decreased the expression of downstream effector proteins like Akt. nih.gov This inhibition leads to the suppression of survival signals and can promote apoptosis. Further research demonstrated that a novel 6-(2-aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one derivative, compound 45, induced apoptosis in A549 lung cancer cells by inhibiting the ALK/PI3K/AKT signaling pathway. nih.gov

The MAPK/ERK pathway is another crucial signaling cascade involved in cell proliferation and differentiation. Potent and orally bioavailable ERK1/2 inhibitors featuring 2-amino-7-amide quinazoline skeletons have been developed. nih.gov One optimized compound was shown to dose-dependently suppress the phosphorylation of the downstream ERK substrate RSK, confirming its mechanism of action by targeting the MAPK pathway. nih.gov The inhibition of these key signaling cascades underscores the potent anti-proliferative properties of quinazoline derivatives.

Gene Expression and Protein Expression Modulation Studies

Quinazoline derivatives have been shown to exert significant effects on gene and protein expression through various mechanisms, a key aspect of their therapeutic potential.